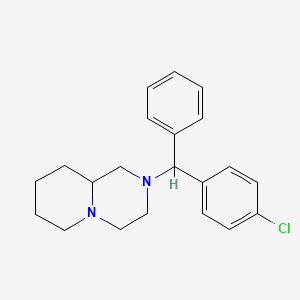
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine is a complex organic compound with a unique structure that includes a pyrido-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido-Pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl and Phenylmethyl Groups: These groups are introduced through substitution reactions, often using reagents like chlorobenzene and benzyl chloride under specific conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibiting or activating their function.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine: Unique due to its specific substitution pattern and core structure.
Other Pyrido-Pyrazines: Similar core structure but different substituents, leading to varied properties and applications.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.
Uniqueness
This compound stands out due to its specific combination of functional groups and core structure, which confer unique chemical and biological properties.
Properties
CAS No. |
36063-68-0 |
|---|---|
Molecular Formula |
C21H25ClN2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-phenylmethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C21H25ClN2/c22-19-11-9-18(10-12-19)21(17-6-2-1-3-7-17)24-15-14-23-13-5-4-8-20(23)16-24/h1-3,6-7,9-12,20-21H,4-5,8,13-16H2 |
InChI Key |
WBPKJZVIQGACKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCN(CC2C1)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
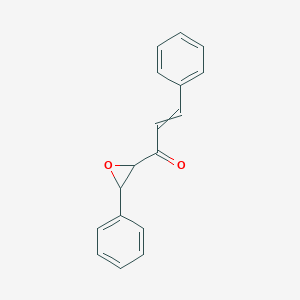
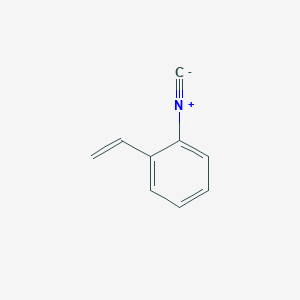
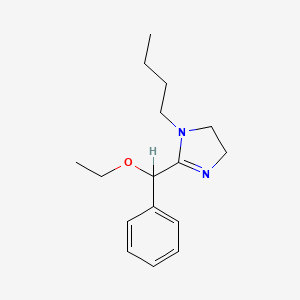
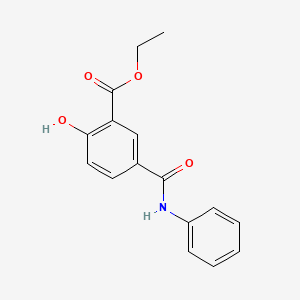
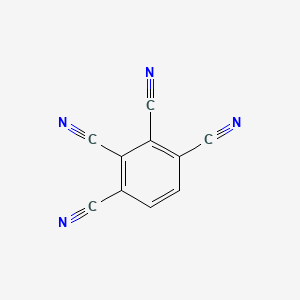
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

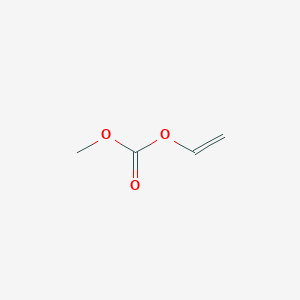
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

